molecular formula C24H27N5O2 B1666229 N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide CAS No. 851845-37-9

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

Cat. No.: B1666229
CAS No.: 851845-37-9
M. Wt: 417.5 g/mol
InChI Key: ZMAZXHICVRYLQN-UHFFFAOYSA-N
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Description

AZD-6703 is a potent, selective, and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14). This compound was developed by AstraZeneca and has been investigated for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Preparation Methods

The synthesis of AZD-6703 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is known to be synthesized through a series of organic reactions involving the formation of quinazolinone and benzamide derivatives .

Chemical Reactions Analysis

AZD-6703 undergoes various chemical reactions, including:

Scientific Research Applications

AZD-6703 has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool compound to study the inhibition of p38 mitogen-activated protein kinase 14.

    Biology: Investigated for its effects on cellular signaling pathways and cytokine release.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

    Industry: Utilized in preclinical research and drug development studies

Mechanism of Action

AZD-6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD-6703 prevents the release of these cytokines, thereby reducing inflammation and its associated symptoms .

Comparison with Similar Compounds

AZD-6703 is unique in its high selectivity and potency as an inhibitor of p38 mitogen-activated protein kinase 14. Similar compounds include:

AZD-6703 stands out due to its reversible inhibition and high selectivity for p38 mitogen-activated protein kinase 14, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

851845-37-9

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30)

InChI Key

ZMAZXHICVRYLQN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD6703
N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of 4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid (0.2 g) and DMF (0.05 ml) in methylene chloride (4 ml) at 35° C. was added thionyl chloride (0.019 ml). The resultant yellow solution was stirred at 35° C. for 2.5 hours. The reaction mixture was concentrated to give a yellow/orange solid. The solid was stirred in methylene chloride (4 ml) at room temperature and cyclopropylamine (0.37 ml) was added, stirred for 10 minutes and concentrated. The resultant solid was partitioned between ethyl acetate (5 ml) and a saturated NaHCO3 solution (2.5 ml). The aqueous layer was separated and the organic layer washed with brine (5 ml). The organic phase concentrated to give a yellow foam and white solid. The mixture was triturated with toluene (5 mL) and filtered to remove the inorganic residues. The toluene solution was concentrated to give a yellow gum which was dissolved in methylene chloride and concentrated (3 times) to give the title compound as a yellow foam (171 mg); NMR Spectrum: (DMSOd6) 0.56 (m, 2H), 0.70 (m, 2H), 2.13 (s, 3H), 2.24 (s, 3H), 2.48 (m, 4H), 2.86 (m, 1H), 3.29 (m, 4H), 7.48 (d, 1H), 7.53 (d, 1H), 7.64 (m, 2H), 7.82 (d, 1H), 7.90 (m, 1H), 8.09 (s, 1H), 8.43 (d, 1H); Mass Spectrum: M+H+ 418.
Name
4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
0.019 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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